Antho-RFamide

Description

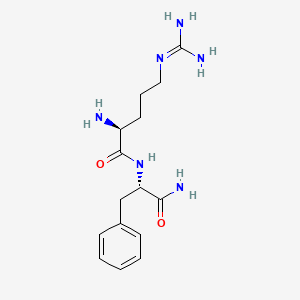

RN given refers to (L,L)-isomer; fragment of FMRamide; may be used as a neurotransmitter or neuromodulator by optic lobe neurons of different types

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZWLVDDIOZTJI-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955942 | |

| Record name | 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34388-59-5 | |

| Record name | Arginylphenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Structure and Function of pyroGlu-Gly-Arg-Phe-NH2 (Antho-RFamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuropeptide pyroGlu-Gly-Arg-Phe-NH2, also known as Antho-RFamide. First isolated from the sea anemone Anthopleura elegantissima, this peptide belongs to the RFamide family, characterized by a C-terminal Arginyl-Phenylalanine amide motif. This document details the peptide's structure, physicochemical properties, and its established role as a neurotransmitter at neuromuscular synapses. Detailed experimental protocols for its isolation, characterization, and functional analysis are provided. Furthermore, this guide elucidates its biosynthetic pathway and explores its putative signaling mechanisms, offering insights for researchers in neuroscience and drug development.

Core Structure and Physicochemical Properties

The tetrapeptide pyroGlu-Gly-Arg-Phe-NH2, or this compound, is a member of the widely distributed family of RFamide neuropeptides. Its structure has been confirmed through multiple analytical methods.[1][2] The N-terminal pyroglutamyl residue is a modification of a glutamine residue, which contributes to the peptide's stability by protecting it from degradation by aminopeptidases.

Table 1: Physicochemical Properties of pyroGlu-Gly-Arg-Phe-NH2 (this compound)

| Property | Value | Source |

| Full Name | pyroglutamyl-glycyl-arginyl-phenylalaninamide | - |

| Abbreviation | pGlu-Gly-Arg-Phe-NH2 | - |

| Common Name | This compound | [1][2] |

| Molecular Formula | C22H32N8O5 | [3] |

| Molecular Weight | 488.5 g/mol | [3] |

| Amino Acid Sequence | pGlu-Gly-Arg-Phe | [1][2] |

| C-terminal Modification | Amidation | [1][2] |

Biosynthesis and Localization

This compound is synthesized as a larger precursor protein.[4] In Anthopleura elegantissima, two closely related precursor proteins have been identified, one 435 and the other 429 amino acids long.[4] These precursors contain multiple copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly).[4] Post-translational processing, involving cleavage at specific sites and subsequent modification of the N-terminal glutamine to pyroglutamate and amidation of the C-terminal phenylalanine, yields the mature, biologically active peptide.

Immunoreactivity studies have localized this compound to neuronal vesicles within the nerve plexus of sea anemones, particularly at neuromuscular synapses.[5] This localization strongly supports its function as a neurotransmitter involved in the regulation of muscle contraction.

Biological Function and Signaling Pathway

This compound is recognized as a key player in neurotransmission in cnidarians, the phylum to which sea anemones belong. It has been shown to increase the frequency of spontaneous contractions of ectodermal tentacle muscles in sea anemones.

While a specific receptor for this compound has not been definitively characterized with binding affinity data, it is widely accepted that RFamide peptides exert their effects through G-protein coupled receptors (GPCRs).[1] The signaling cascade following receptor activation at the neuromuscular junction is proposed to modulate ion channel activity, leading to changes in muscle cell excitability and contraction. The exact second messenger system (e.g., cAMP, IP3/DAG) involved in this compound signaling in sea anemones remains an active area of research.

Below is a proposed logical workflow for the biosynthesis of this compound and a diagram illustrating its putative signaling pathway at the neuromuscular junction.

Figure 1: Biosynthetic workflow of this compound.

Figure 2: Proposed signaling pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound from Anthopleura elegantissima

This protocol is adapted from the original study by Grimmelikhuijzen and Graff (1986).[2]

1. Extraction:

-

Homogenize sea anemone tissue in cold 90% acetone/1% concentrated HCl.

-

Centrifuge the homogenate and collect the supernatant.

-

Re-extract the pellet with 70% acetone.

-

Combine the supernatants and remove acetone by rotary evaporation.

-

Defat the aqueous extract with petroleum ether.

2. Cation-Exchange Chromatography:

-

Apply the aqueous extract to a cation-exchange column (e.g., SP-Sephadex C-25).

-

Wash the column with a low concentration buffer (e.g., 0.1 M ammonium acetate, pH 4.5).

-

Elute the bound peptides with a salt gradient (e.g., 0.1 M to 1.0 M ammonium acetate).

-

Collect fractions and monitor for immunoreactivity using a radioimmunoassay (RIA) for RFamide peptides.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the immunoreactive fractions from the cation-exchange chromatography.

-

Desalt the pooled fractions using a C18 Sep-Pak cartridge.

-

Apply the desalted sample to a C18 RP-HPLC column.

-

Elute with a gradient of acetonitrile in 0.1% trifluoroacetic acid.

-

Collect fractions and monitor absorbance at 214 nm.

-

Identify the peak corresponding to this compound by subsequent RIA and amino acid analysis.

Radioimmunoassay (RIA) for RFamide Peptides

1. Antibody Production:

-

Conjugate synthetic Arg-Phe-NH2 to a carrier protein (e.g., bovine serum albumin) using a cross-linking agent (e.g., glutaraldehyde).

-

Immunize rabbits with the conjugate to produce polyclonal antibodies against the RFamide moiety.

2. Radiolabeling:

-

Synthesize a radiolabeled tracer, typically by iodinating a tyrosine-containing analogue of the peptide (e.g., Tyr-Gly-Arg-Phe-NH2) with ¹²⁵I.

3. Assay Procedure:

-

In assay tubes, combine the antibody, the radiolabeled tracer, and either the standard peptide (synthetic this compound) at various concentrations or the unknown sample.

-

Incubate to allow competitive binding of the labeled and unlabeled peptide to the antibody.

-

Precipitate the antibody-bound fraction using a secondary antibody (e.g., goat anti-rabbit IgG).

-

Centrifuge and separate the supernatant (free tracer) from the pellet (bound tracer).

-

Measure the radioactivity in the pellet using a gamma counter.

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standard peptide.

-

Determine the concentration of this compound in the unknown samples by comparing their binding to the standard curve.

Functional Assay: Muscle Contraction in Sea Anemone Tentacle Preparations

1. Preparation of Muscle Tissue:

-

Isolate tentacles from Anthopleura elegantissima.

-

Mount the tentacle in a chamber with circulating artificial seawater.

2. Recording of Muscle Activity:

-

Attach one end of the tentacle to a force transducer to record isometric or isotonic contractions.

-

Allow the preparation to equilibrate and establish a baseline of spontaneous contractions.

3. Application of this compound:

-

Prepare a stock solution of synthetic this compound in artificial seawater.

-

Add the peptide to the chamber at various concentrations to obtain a dose-response curve.

-

Record the changes in the frequency and amplitude of muscle contractions.

4. Data Analysis:

-

Quantify the contractile response at each concentration of the peptide.

-

Plot the response as a function of the peptide concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Conclusion and Future Directions

pyroGlu-Gly-Arg-Phe-NH2 (this compound) is a well-characterized neuropeptide in cnidarians with a primary role in neuromuscular transmission. Its stable structure, a result of N-terminal pyroglutamylation, and its potent effects on muscle activity highlight its significance in the physiology of these early-evolving animals. While its direct receptor and the specifics of its downstream signaling cascade are yet to be fully elucidated, the available evidence strongly points towards a G-protein coupled receptor-mediated pathway.

Future research should focus on the deorphanization of the this compound receptor in sea anemones. Characterization of this receptor and its signaling pathway will not only provide a deeper understanding of neuromuscular control in cnidarians but also offer insights into the evolution of neuropeptide signaling systems. Furthermore, exploring the potential for analogues of this compound to act as selective modulators of invertebrate neuromuscular systems could open avenues for the development of novel, species-specific pharmacological tools.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of pyroGlu-Gly-Arg-Phe-NH2 (this compound), a neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound peptide [novoprolabs.com]

- 4. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.uchicago.edu [journals.uchicago.edu]

The Antho-RFamide Precursor Protein: A Technical Guide to its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Antho-RFamide precursor protein, a key player in neuronal signaling in cnidarians. This document details the precursor's structure, its post-translational processing, and the experimental methodologies used for its characterization. A proposed signaling pathway for the mature this compound neuropeptide is also presented, offering a framework for future research and drug discovery efforts.

This compound Precursor Protein Structure and Diversity

The this compound precursor protein is a polypeptide that undergoes a series of enzymatic cleavage events to release multiple copies of the mature this compound neuropeptide (

Quantitative Analysis of this compound Precursors in Cnidaria

The structure of the this compound precursor varies across different cnidarian species. The following table summarizes key quantitative data from several species, highlighting the diversity in precursor length and the number of repeated neuropeptide sequences.

| Species | Precursor Length (Amino Acids) | Number of this compound Copies | Other Related Peptides | GenBank Accession No. |

| Anthopleura elegantissima (precursor 1) | 435 | 13 | 9 | Not specified |

| Anthopleura elegantissima (precursor 2) | 429 | 14 | 8 | Not specified |

| Calliactis parasitica | 334 | 19 | Yes | M59166 |

| Renilla koellikeri | Not specified | 36 | 2 | Not specified |

| Nematostella vectensis | Incomplete | 24 | Yes | Not specified |

| Acropora digitifera | Not specified | Not specified | Yes | Not specified |

Post-Translational Processing of the this compound Precursor

The generation of mature neuropeptides from the this compound precursor is a multi-step process involving proteolytic cleavage at specific sites. A unique feature of this precursor is the presence of both conventional and unconventional cleavage signals.

Cleavage Sites

-

C-terminal Cleavage: Each this compound or related peptide sequence is followed at its C-terminus by a single arginine (Arg) residue. This is a classic recognition site for prohormone convertases, which are serine proteases that cleave on the C-terminal side of basic amino acid residues.

-

N-terminal Cleavage: Unlike many other neuropeptide precursors, the N-terminus of the this compound sequences within the precursor lacks basic residues. Instead, cleavage occurs at the C-terminal side of acidic residues, such as aspartic acid (Asp) or glutamic acid (Glu). This suggests the involvement of a novel class of processing enzymes, possibly an amino- or endopeptidase with specificity for acidic residues.

Processing Workflow

The following diagram illustrates the general workflow for the post-translational processing of the this compound precursor protein.

The Distribution of Antho-RFamide in the Cnidarian Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the localization of Antho-RFamide neuropeptides within the nervous system of cnidarians. Antho-RFamides are a significant family of neuropeptides that play crucial roles in various physiological processes in these early-evolving metazoans, including neurotransmission, muscle contraction, and reproduction.[1][2] Understanding their distribution is fundamental for elucidating the functional organization of the cnidarian nervous system and for identifying potential targets for novel pharmacological agents.

Quantitative Distribution of this compound

The abundance of this compound is often reflected in the number of copies of the immature neuropeptide sequence found on its preprohormone. This multi-copy nature suggests a high demand for this signaling molecule. The following table summarizes the currently available quantitative data on this compound copy numbers in various cnidarian species.

| Species | Common Name | Number of this compound Copies per Preprohormone | Reference(s) |

| Anthopleura elegantissima | Aggregating Anemone | 13, 14, or 21 copies on different preprohormones | [1][2][3][4][5] |

| Calliactis parasitica | Parasitic Anemone | 19 copies | [1][2][3] |

| Renilla kollikeri | Sea Pansy | 36 copies | [1][2] |

| Acropora digitifera | 12 copies | [4] | |

| Acropora millepora | 12 copies (incomplete preprohormone) | [4] | |

| Montipora capatata | 5 copies (preprohormone fragment) | [4] | |

| Pocillopora damicornis | 18 copies (preprohormone fragment) | [4] | |

| Porites rus | 11 copies | [4] | |

| Stylophora pistillata | 14 copies | [4] |

Cellular and Subcellular Localization

This compound-like immunoreactivity has been identified in various neuronal populations throughout the cnidarian nervous system, which is typically organized as a diffuse nerve net.[1]

-

Neuronal Cell Types: Immunohistochemical studies have localized Antho-RFamides to sensory cells and ganglion cells in both the ectoderm and endoderm.[4] In some species, these peptides are found in ciliated neurons within the follicle epithelia, suggesting a role in reproductive processes like gamete release.[1][2][6]

-

Nerve Nets: In the sea anemone Nematostella vectensis, RFamide-expressing neurons are part of an apical-organ-associated nerve net in the planula larva, which disintegrates during metamorphosis.[7] RFamide positive neurons are also found in the pharyngeal nervous system of cnidarians.[8]

-

Neuromuscular Junctions: Ultrastructural studies using immunogold techniques in the sea anemone Calliactis parasitica have provided direct evidence for the presence of Antho-RWamides (a related family of neuropeptides) in granular vesicles within neurons that form synaptic contacts with muscle cells.[9] This localization at neuromuscular synapses strongly supports their role as neurotransmitters or neuromodulators in muscle contraction.[9]

-

Subcellular Localization: Antho-RFamides are packaged into dense-cored vesicles within neurons, which is characteristic of neuropeptides.[10][11] These vesicles are transported along neurites and released at synapses or non-synaptic sites.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate localization of this compound. Below are generalized protocols for immunohistochemistry and in situ hybridization, which are the primary techniques used for this purpose.

Immunohistochemistry for this compound Localization

This protocol outlines the general steps for localizing this compound peptides in cnidarian tissues using specific antibodies.

-

Tissue Fixation:

-

Fix tissue samples (e.g., whole small organisms, tissue sections) in a suitable fixative, such as 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) or seawater, for a duration ranging from 1 hour to overnight at 4°C. The fixation time should be optimized for the specific tissue and antibody.

-

-

Washing:

-

Wash the fixed tissues extensively in PBS to remove the fixative. This typically involves several changes of PBS over a period of several hours.

-

-

Permeabilization (for intracellular targets):

-

To allow the antibody to access intracellular antigens, permeabilize the tissues with a detergent solution, such as 0.1-0.5% Triton X-100 or Tween-20 in PBS, for 15-30 minutes at room temperature.

-

-

Blocking:

-

Incubate the tissues in a blocking solution to prevent non-specific antibody binding. A common blocking solution is 5-10% normal goat serum (or serum from the same species as the secondary antibody) in PBS with 0.1% Triton X-100 for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the tissues with the primary antibody specific for this compound, diluted in the blocking solution. The optimal dilution and incubation time (typically overnight at 4°C) must be determined empirically.

-

-

Washing:

-

Wash the tissues thoroughly with PBS containing 0.1% Triton X-100 to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the tissues with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488). The incubation is typically done for 1-2 hours at room temperature in the dark.

-

-

Washing:

-

Wash the tissues again extensively with PBS to remove unbound secondary antibody.

-

-

Counterstaining (Optional):

-

To visualize cell nuclei, a DNA stain like DAPI (4',6-diamidino-2-phenylindole) can be included in one of the final wash steps.

-

-

Mounting and Imaging:

-

Mount the stained tissues on a microscope slide using an anti-fade mounting medium.

-

Visualize the localization of this compound using a fluorescence or confocal microscope.

-

In Situ Hybridization for this compound Precursor mRNA Localization

This protocol describes the general steps for detecting the mRNA encoding the this compound precursor, which reveals the cells responsible for its synthesis.

-

Probe Synthesis:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the mRNA sequence of the this compound precursor. A sense probe should also be synthesized as a negative control.

-

-

Tissue Fixation and Preparation:

-

Fix and wash the tissues as described in the immunohistochemistry protocol.

-

Dehydrate the tissues through a graded ethanol series and store them in 100% ethanol at -20°C if necessary.

-

-

Rehydration and Permeabilization:

-

Rehydrate the tissues through a reverse ethanol series into PBS.

-

Treat the tissues with Proteinase K to improve probe penetration. The concentration and treatment time need to be optimized to avoid tissue damage.

-

-

Post-fixation and Acetylation:

-

Post-fix the tissues in 4% PFA.

-

Treat with acetic anhydride in triethanolamine to reduce non-specific probe binding.

-

-

Prehybridization:

-

Incubate the tissues in a hybridization buffer without the probe for 1-2 hours at the hybridization temperature (typically 55-65°C).

-

-

Hybridization:

-

Incubate the tissues with the DIG-labeled antisense probe in the hybridization buffer overnight at the hybridization temperature.

-

-

Post-hybridization Washes:

-

Perform a series of stringent washes with decreasing concentrations of saline-sodium citrate (SSC) buffer at the hybridization temperature to remove unbound and non-specifically bound probe.

-

-

Immunological Detection:

-

Block the tissues with a blocking solution (e.g., 2% Roche blocking reagent).

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

-

Washing:

-

Wash the tissues extensively to remove the unbound antibody-conjugate.

-

-

Colorimetric Detection:

-

Develop the signal using a substrate for alkaline phosphatase, such as NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt), which produces a purple precipitate at the site of mRNA localization.

-

-

Imaging:

-

Stop the color reaction, wash the tissues, and mount them for imaging with a bright-field microscope.

-

Signaling Pathways and Workflows

This compound Biosynthesis Pathway

Antho-RFamides are synthesized from a larger preprohormone through a series of post-translational modifications.[1][5][12][13] This process is a key signaling pathway that leads to the production of the active neuropeptide.

Caption: Biosynthesis of this compound from its preprohormone.

Experimental Workflow for this compound Localization

The following diagram illustrates a typical experimental workflow for investigating the localization of this compound in cnidarian tissues.

Caption: Experimental workflow for localizing this compound.

References

- 1. Insight into the Molecular and Functional Diversity of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Aspects of Structure and Function of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review: The evolution of peptidergic signaling in Cnidaria and Placozoa, including a comparison with Bilateria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparative genomics study of neuropeptide genes in the cnidarian subclasses Hexacorallia and Ceriantharia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Comparative Aspects of Structure and Function of Cnidarian Neuropeptides [frontiersin.org]

- 7. Expression Analysis of Cnidarian-Specific Neuropeptides in a Sea Anemone Unveils an Apical-Organ-Associated Nerve Net That Disintegrates at Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Ultrastructural Localization of Antho-RWamides I and II at Neuromuscular Synapses in the Gastrodermis and Oral Sphincter Muscle of the Sea Anemone Calliactis parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Peptides in the nervous systems of cnidarians: structure, function, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Antho-RFamide in Neuromuscular Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antho-RFamide (

Introduction

This compound is a neuropeptide originally isolated from the sea anemone Anthopleura elegantissima[1]. It belongs to the FMRFamide-related peptide (FaRP) family, characterized by the C-terminal sequence Arg-Phe-NH₂. These peptides are widespread throughout the animal kingdom and are involved in a diverse array of physiological processes, including the regulation of muscle contraction[2][3][4]. In cnidarians, this compound is synthesized from a large precursor protein that can contain multiple copies of the peptide sequence[5][6][7]. Immunohistochemical studies have localized this compound-containing neurons in close proximity to muscle cells, suggesting a direct role in neuromuscular transmission[8]. This guide will explore the current understanding of this compound's function at the neuromuscular junction, with a focus on its physiological effects, mechanism of action, and the experimental approaches used to elucidate its role.

Physiological Effects on Neuromuscular Transmission

This compound has been shown to have a potent excitatory effect on the neuromuscular system of sea anemones, leading to increased muscle tone, and augmenting both the amplitude and frequency of muscle contractions[2][3][4].

Quantitative Data on Muscle Contraction

The application of this compound to sea anemone muscle preparations elicits a dose-dependent increase in contractility. While direct quantitative data on the electrophysiological parameters of the sea anemone neuromuscular junction in response to this compound is limited, studies on related RFamide peptides in other invertebrates provide valuable insights into its likely effects.

| Peptide | Species | Preparation | Concentration | Effect | Reference |

| This compound | Calliactis parasitica | Slow muscle | 0.1 - 1.0 µM | Increase in tone, contraction amplitude, and frequency | [2][4] |

| Antho-RWamide II | Calliactis parasitica | Isolated sphincter muscle | 1 nM (threshold) | Induces slow contractions | [9] |

| DPKQDFMRFamide | Drosophila melanogaster | Larval neuromuscular junction | 0.1 µM | 151% increase in excitatory junctional current amplitude | [10][11] |

Signaling Pathway of this compound

The available evidence strongly suggests that this compound exerts its effects on muscle cells through a G-protein coupled receptor (GPCR) mediated signaling pathway. While the specific receptor for this compound in cnidarian neuromuscular junctions has not yet been definitively cloned and characterized, studies on related RFamide peptides in other invertebrates point towards the involvement of the Gαq subunit and the subsequent activation of the phospholipase C (PLC) pathway.

This proposed pathway involves the following key steps:

-

Receptor Binding: this compound binds to a specific GPCR on the postsynaptic muscle membrane.

-

G-Protein Activation: This binding activates a heterotrimeric G-protein, likely of the Gq/11 family.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Muscle Contraction: The resulting increase in intracellular Ca²⁺ concentration initiates the cascade of events leading to muscle contraction.

Experimental Protocols

Investigating the physiological role of this compound requires a combination of electrophysiological, pharmacological, and imaging techniques. The following sections provide detailed methodologies for key experiments.

Preparation of Sea Anemone Muscle Strips for Pharmacology and Electrophysiology

This protocol describes the dissection of sphincter or parietal muscles from sea anemones, such as Calliactis parasitica or Anthopleura elegantissima, for in vitro studies.

Materials:

-

Sea anemones

-

Artificial seawater (ASW)

-

Dissection dish with a wax base

-

Fine dissection scissors and forceps

-

Minutien pins

-

Perfusion chamber

-

Micromanipulators

Procedure:

-

Anesthetize the sea anemone by placing it in a 1:1 mixture of 0.37 M MgCl₂ and ASW for 30 minutes.

-

Pin the anesthetized animal to the wax base of the dissection dish, oral disc facing upwards.

-

Carefully make an incision around the circumference of the oral disc.

-

Remove the oral disc and tentacles to expose the internal musculature.

-

Identify the sphincter muscle (a prominent circular muscle at the top of the column) or parietal muscles (longitudinal muscles running along the body column).

-

Excise a strip of the desired muscle (approximately 2-3 mm wide and 10 mm long).

-

Transfer the muscle strip to a perfusion chamber continuously supplied with fresh, aerated ASW.

-

Attach one end of the muscle strip to a fixed point in the chamber and the other end to an isometric force transducer to record contractions. For electrophysiology, pin the muscle strip flat to the base of the chamber to allow for intracellular recordings.

Intracellular Recording from Sea Anemone Myoepithelial Cells

This protocol details the procedure for obtaining intracellular recordings of synaptic potentials from myoepithelial cells in a prepared muscle strip.

Materials:

-

Prepared sea anemone muscle strip in a perfusion chamber

-

Sharp glass microelectrodes (30-60 MΩ resistance)

-

Microelectrode holder with headstage

-

Micromanipulator

-

Intracellular amplifier

-

Oscilloscope and data acquisition system

-

3 M KCl for filling microelectrodes

Procedure:

-

Mount the prepared muscle strip in the recording chamber and perfuse with ASW.

-

Pull sharp glass microelectrodes and backfill with 3 M KCl.

-

Mount the microelectrode in the holder and connect to the amplifier.

-

Using the micromanipulator, carefully advance the microelectrode towards the surface of the muscle strip.

-

Gently impale a myoepithelial cell. A successful impalement is indicated by a sharp drop in the recorded potential to a stable negative resting membrane potential (typically -50 to -70 mV).

-

Record spontaneous synaptic potentials (miniature excitatory postsynaptic potentials, mEPSPs).

-

To record evoked excitatory postsynaptic potentials (EPSPs), place a suction electrode containing a silver wire on a nerve bundle innervating the muscle and deliver brief electrical stimuli.

-

To study the effect of this compound, add the peptide to the perfusing ASW at the desired concentration and record the changes in mEPSP/EPSP amplitude and frequency.

Calcium Imaging of Isolated Myocytes

This protocol describes the dissociation of sea anemone muscle tissue and subsequent calcium imaging to observe the effects of this compound on intracellular calcium dynamics.

Materials:

-

Sea anemone muscle tissue

-

Calcium-free artificial seawater (CaF-ASW)

-

Enzymatic digestion solution (e.g., papain or collagenase in CaF-ASW)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Glass-bottomed imaging dish

-

Fluorescence microscope with a calcium imaging system (e.g., confocal or widefield with a sensitive camera)

Procedure:

-

Cell Dissociation:

-

Dissect muscle tissue as described in Protocol 4.1.

-

Mince the tissue into small pieces in ice-cold CaF-ASW.

-

Incubate the tissue fragments in the enzymatic digestion solution with gentle agitation until cells begin to dissociate.

-

Gently triturate the tissue with a polished Pasteur pipette to release individual myocytes.

-

Plate the dissociated cells onto a glass-bottomed imaging dish and allow them to adhere.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in ASW.

-

Incubate the adherent cells in the loading solution in the dark at room temperature.

-

Wash the cells with fresh ASW to remove excess dye.

-

-

Calcium Imaging:

-

Mount the imaging dish on the stage of the fluorescence microscope.

-

Acquire a baseline fluorescence recording.

-

Perfuse the dish with a solution containing this compound at the desired concentration.

-

Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Conclusion and Future Directions

This compound is a key neuromodulator at the cnidarian neuromuscular junction, exerting a potent excitatory influence on muscle activity. Its actions are likely mediated by a G-protein coupled receptor linked to the phospholipase C/IP₃ signaling pathway, resulting in the release of intracellular calcium and subsequent muscle contraction. While the general physiological role of this compound is established, several areas warrant further investigation. The definitive identification and characterization of the this compound receptor will be crucial for a complete understanding of its mechanism of action and for enabling more targeted pharmacological studies. Furthermore, detailed quantitative electrophysiological analyses, including quantal analysis, are needed to precisely delineate the pre- and postsynaptic effects of this neuropeptide on synaptic transmission. The development of genetic tools in model cnidarian systems will undoubtedly accelerate progress in these areas, paving the way for a more comprehensive understanding of the role of this compound in neuromuscular function and providing potential avenues for the development of novel pharmacological agents.

References

- 1. Isolation of pyroGlu-Gly-Arg-Phe-NH2 (this compound), a neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insight into the Molecular and Functional Diversity of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Aspects of Structure and Function of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. storage.imrpress.com [storage.imrpress.com]

- 5. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Effects of three anthozoan neuropeptides, Antho-RWamide I, Antho-RWamide II and this compound, on slow muscles from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Single-cell dissociation of the model cnidarian sea anemone Exaiptasia diaphana - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Cloning of Antho-RFamide Genes

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core methodologies for identifying and cloning Antho-RFamide neuropeptide genes. Antho-RFamides are a class of neuropeptides characterized by a C-terminal Arg-Phe-NH2 motif, first identified in Anthozoa, that play significant roles in neurotransmission and neuromodulation.

Overview of this compound Precursors

This compound neuropeptides are synthesized as part of larger precursor proteins.[1][2] These precursors typically contain multiple copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly) and other related peptide sequences.[3][4] Post-translational processing is required to release the mature, bioactive peptides. A notable feature of these precursors is the presence of unusual cleavage sites; while cleavage at single or paired basic residues C-terminal to the peptide sequence is common, cleavage C-terminal to acidic residues (Asp or Glu) at the N-terminal side is also required, suggesting the involvement of novel processing enzymes.[3][4][5]

Table 1: Characteristics of Cloned this compound Precursor Proteins

| Species | Precursor Length (amino acids) | Number of Immature this compound Copies | Other Putative Neuropeptides | Reference |

| Renilla köllikeri | Not Specified | 36 | 2 | [3] |

| Calliactis parasitica | 334 | 19 | 7 | [1][2] |

| Anthopleura elegantissima (precursor 1) | 435 | 13 | 20 | [4] |

| Anthopleura elegantissima (precursor 2) | 429 | 14 | 19 | [4] |

Experimental Workflow for Gene Identification and Cloning

The general strategy for identifying and cloning a novel this compound gene begins with a known or predicted peptide sequence and culminates in the acquisition of the full-length complementary DNA (cDNA) sequence. This process relies on a combination of degenerate polymerase chain reaction (PCR) and Rapid Amplification of cDNA Ends (RACE).

Experimental Protocols

-

Tissue Homogenization : Homogenize fresh or frozen neural tissue from the target organism in a guanidinium thiocyanate-based solution (e.g., TRIzol reagent) to disrupt cells and denature proteins.[6]

-

Phase Separation : Add chloroform, mix, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (proteins, lipids) phases.

-

RNA Precipitation : Transfer the aqueous phase to a new tube and precipitate the total RNA using isopropanol.

-

Washing and Resuspension : Wash the RNA pellet with 75% ethanol to remove salts and resuspend in RNase-free water. Assess RNA quality and quantity via spectrophotometry and gel electrophoresis.

-

cDNA Synthesis : Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase (e.g., SuperScript II) and an oligo(dT) primer, which anneals to the poly(A) tail of messenger RNA (mRNA).[6][7]

Degenerate PCR is used to amplify a fragment of the target gene when only the amino acid sequence is known.[8] Primers are designed as a mixture of sequences to account for the degeneracy of the genetic code.[9]

-

Primer Design : Design forward and reverse degenerate primers based on conserved regions of the this compound peptide, such as the Gln-Gly-Arg-Phe (QGRF) sequence. To minimize degeneracy, select regions with amino acids encoded by fewer codons (e.g., Met, Trp) and avoid highly degenerate codons (e.g., Leu, Ser, Arg) where possible.[9] Avoid degeneracy in the 3'-most nucleotides to ensure specific priming.[8]

Table 2: Example of Degenerate Primer Design for the Conserved QGRF-G sequence

| Amino Acid Sequence | Codons | Degenerate Primer Sequence (5' -> 3') | Degeneracy |

| Forward: Q-G-R-F | CAA, CAG | GGN | CGN, AGA, AGG |

| Reverse (complement): G-F-R-G | CCN | AAR | YCN |

Note: N = A, C, G, T; R = A, G; Y = C, T. This is a hypothetical example.

-

PCR Amplification : Perform PCR using the synthesized cDNA as a template. Optimization of the annealing temperature is critical due to the variable melting temperatures (Tm) of the primer mixture.[8]

Table 3: Typical Degenerate PCR Reaction and Cycling Conditions

| Component | Volume / Concentration | PCR Cycle | Temperature | Time | Cycles |

| 10x PCR Buffer | 5 µL | Initial Denaturation | 95°C | 3 min | 1 |

| dNTPs (10 mM) | 1 µL | Denaturation | 95°C | 30 sec | |

| Forward Primer (100 µM) | 1 µL | Annealing | 40-55°C (gradient) | 45 sec | 35-40 |

| Reverse Primer (100 µM) | 1 µL | Extension | 72°C | 1 min | |

| Taq DNA Polymerase | 0.5 µL | Final Extension | 72°C | 10 min | 1 |

| cDNA Template | 1-2 µL | Hold | 4°C | ∞ | 1 |

| Nuclease-Free Water | to 50 µL |

-

Analysis and Cloning : Analyze the PCR products on an agarose gel. Excise bands of the expected size, purify the DNA, and clone them into a suitable vector (e.g., using TA cloning) for sequencing.[9]

RACE is a PCR-based method to obtain the full-length sequence of a transcript when a partial internal sequence is known.[10] Separate reactions are performed to amplify the 5' and 3' ends of the cDNA.[6][7]

-

3' RACE :

-

Synthesize first-strand cDNA using an oligo(dT)-adapter primer.[6]

-

Perform a first PCR using a gene-specific forward primer (GSP1), designed from the known partial sequence, and a universal primer that binds to the adapter sequence.

-

A second, "nested" PCR using a second GSP (GSP2, downstream of GSP1) and the universal primer can be performed to increase specificity.

-

-

5' RACE :

-

Synthesize first-strand cDNA using a gene-specific reverse primer (GSP1-R).[7]

-

Purify the cDNA and add a homopolymeric tail (e.g., poly-C) to its 3' end using terminal deoxynucleotidyl transferase (TdT).

-

Amplify the tailed cDNA using a nested gene-specific reverse primer (GSP2-R) and an anchor primer that binds to the newly added tail (e.g., an oligo-dG primer).[7][11]

-

-

Assembly : Sequence the 5' and 3' RACE products and align them with the initial degenerate PCR fragment to construct the full-length cDNA sequence.

This technique is used to visualize the location of this compound mRNA within tissue sections, providing insight into which cells synthesize the neuropeptide.

-

Probe Synthesis : Synthesize a digoxigenin (DIG)-labeled antisense RNA probe from a cloned fragment of the this compound gene via in vitro transcription.

-

Tissue Preparation : Fix tissue samples in 4% paraformaldehyde, cryoprotect in sucrose, and cut thin sections (12-14 µm) using a cryostat.[12]

-

Hybridization : Apply the labeled probe to the tissue sections and incubate overnight at an elevated temperature (e.g., 55-65°C) in a humidified chamber to allow the probe to anneal to the target mRNA.[12][13]

-

Washing : Perform a series of high-stringency washes to remove the unbound and non-specifically bound probe.[12]

-

Detection :

-

Incubate the sections with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).

-

Add a chromogenic substrate (e.g., NBT/BCIP), which is converted by the enzyme into a colored precipitate, revealing the location of the mRNA.[13]

-

Predicted this compound Signaling Pathway

RFamide peptides, including Antho-RFamides, are known to exert their effects by binding to G-protein coupled receptors (GPCRs).[14][15] While the specific receptor for this compound is a subject of ongoing research, the signaling cascade is predicted to follow a canonical GPCR pathway, such as activation of Gq or Gi proteins.

References

- 1. pnas.org [pnas.org]

- 2. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Primary structure of the precursor for the anthozoan neuropeptide this compound from Renilla köllikeri: evidence for unusual processing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3´ RACE System for Rapid Amplification of cDNA Ends | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. 5´ RACE System for Rapid Amplification of cDNA Ends | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Degenerate primers: Design and use [qiagen.com]

- 9. Degenerate primer design [science.umd.edu]

- 10. Rapid amplification of cDNA ends - Wikipedia [en.wikipedia.org]

- 11. A simple and reliable 5′-RACE approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mskcc.org [mskcc.org]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Signaling pathways and physiological functions of Drosophila melanogaster FMRFamide-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Post-Translational Processing of the Antho-RFamide Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of the neuropeptide Antho-RFamide (

Introduction

Antho-RFamides are a family of neuropeptides characterized by the C-terminal sequence Arg-Phe-NH₂. First isolated from the sea anemone Anthopleura elegantissima, these peptides are involved in the regulation of various physiological processes in cnidarians, including muscle contraction and neurotransmission. Like most neuropeptides, Antho-RFamides are synthesized as part of a larger precursor protein that undergoes extensive post-translational processing to release the final, active peptides.

The processing of the this compound precursor is distinguished by a key feature: the requirement for proteolytic cleavage at the C-terminal side of acidic amino acid residues. This is in stark contrast to the well-established paradigm of neuropeptide processing in vertebrates and insects, which primarily involves cleavage at basic residues by prohormone convertases. This unique processing pathway hints at the existence of novel proteases with unusual substrate specificities, making the this compound system a compelling subject for both basic research and potential biotechnological applications.

The this compound Precursor Protein

The precursor protein for this compound is a polypeptide that contains multiple copies of the immature this compound sequence. The general structure of the precursor, as deduced from cDNA cloning in various cnidarian species, consists of a signal peptide at the N-terminus, followed by a pro-region containing numerous copies of the neuropeptide sequence, each flanked by processing sites.

The immature this compound sequence is typically Gln-Gly-Arg-Phe-Gly (QGRFG). The N-terminal Gln is the precursor to the pyroglutamyl (

The number of this compound repeats within a single precursor molecule can be substantial, ensuring an efficient amplification of the peptide signal from a single transcript. For instance, the precursor in the sea pansy Renilla koellikeri contains 36 copies of the immature this compound sequence, while the precursor in the sea anemone Anthopleura elegantissima contains 13-14 copies.[1][2]

Table 1: Characteristics of this compound Precursors in Different Cnidarian Species

| Species | Number of Immature this compound Repeats | Other Putative Neuropeptides | Reference |

| Renilla koellikeri | 36 | 2 | [1] |

| Anthopleura elegantissima (precursor 1) | 13 | 9 | [2] |

| Anthopleura elegantissima (precursor 2) | 14 | 8 | [2] |

| Sea Anemone (unspecified) | 19 | 7 | [3][4] |

The Post-Translational Processing Pathway

The maturation of the this compound precursor into bioactive peptides involves a multi-step enzymatic cascade that takes place within the secretory pathway. The key steps are:

-

Signal Peptide Cleavage: Following translocation into the endoplasmic reticulum, the N-terminal signal peptide is removed by a signal peptidase.

-

Disulfide Bond Formation: While not explicitly detailed for all this compound precursors, the formation of disulfide bonds within the pro-region can occur at this stage to ensure proper folding.

-

Proteolytic Cleavage: This is the most critical and unique step in this compound biosynthesis. It involves endoproteolytic cleavage at both the C-terminus and the N-terminus of the immature peptide sequences.

-

Exopeptidase Trimming: After endoproteolytic cleavage, any remaining flanking basic or acidic residues may be removed by carboxypeptidases or aminopeptidases, respectively.

-

C-terminal α-Amidation: The C-terminal glycine residue is converted to an α-amide group, a common modification that enhances the biological activity and stability of many neuropeptides.

-

N-terminal Pyroglutamate Formation: The N-terminal glutamine residue is cyclized to form a pyroglutamyl residue, which protects the peptide from degradation by aminopeptidases.

Proteolytic Cleavage: A Tale of Two Specificities

The proteolytic processing of the this compound precursor is a two-part process involving cleavage at both basic and acidic residues.

Consistent with canonical neuropeptide processing, the C-terminus of the immature this compound sequence is flanked by single or paired basic amino acid residues, typically Arginine (Arg) or Lysine-Arginine (Lys-Arg).[2][3] These sites are recognized and cleaved by prohormone convertase-like enzymes. This initial cleavage liberates the immature peptide with a C-terminal Glycine residue.

The most striking feature of this compound processing is the cleavage at the N-terminus of the immature peptide, which occurs at the C-terminal side of acidic residues, such as Glutamic acid (Glu) or Aspartic acid (Asp).[1][2][3] This observation strongly suggests the involvement of a novel type of processing enzyme, an endoprotease or an aminopeptidase with a preference for acidic residues, which is unusual in the context of neuropeptide biosynthesis.[1][3] The existence of such an enzyme in cnidarian neurons points to a distinct evolutionary trajectory for neuropeptide processing machinery in these early metazoans.

Diagram 1: this compound Precursor Processing Pathway

Caption: Overview of the post-translational processing of the this compound precursor.

Experimental Protocols

The study of this compound precursor processing involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Cloning of the this compound Precursor cDNA

Objective: To obtain the nucleic acid sequence encoding the this compound precursor protein.

Methodology:

-

RNA Extraction: Total RNA is extracted from the neuronal tissue of the target cnidarian species using standard methods such as TRIzol reagent.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and an oligo(dT) primer.

-

PCR Amplification: Degenerate primers are designed based on conserved regions of known this compound precursor sequences. These primers are used to amplify a fragment of the cDNA by PCR.

-

RACE (Rapid Amplification of cDNA Ends): 5' and 3' RACE are performed to obtain the full-length cDNA sequence.

-

Cloning and Sequencing: The full-length PCR product is cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced to determine the complete open reading frame of the precursor protein.

Diagram 2: Experimental Workflow for cDNA Cloning

Caption: Workflow for cloning the this compound precursor cDNA.

Analysis of Processed Peptides by Mass Spectrometry

Objective: To identify and quantify the mature this compound peptides and processing intermediates.

Methodology:

-

Tissue Homogenization and Extraction: Neuronal tissue is homogenized in an acidic extraction buffer (e.g., 0.1% trifluoroacetic acid) to inactivate proteases and precipitate larger proteins.

-

Solid-Phase Extraction (SPE): The peptide-containing supernatant is subjected to SPE using a C18 cartridge to desalt and concentrate the peptides.

-

High-Performance Liquid Chromatography (HPLC): The extracted peptides are separated by reverse-phase HPLC. Fractions are collected.

-

Mass Spectrometry (MS): The molecular masses of the peptides in each fraction are determined using MALDI-TOF MS or ESI-MS.

-

Tandem Mass Spectrometry (MS/MS): Peptides of interest are subjected to MS/MS analysis to determine their amino acid sequence and confirm the presence of post-translational modifications.

Diagram 3: Mass Spectrometry Analysis Workflow

Caption: Workflow for the analysis of processed neuropeptides by mass spectrometry.

The Enigmatic Processing Enzymes

While the C-terminal processing of the this compound precursor is likely carried out by members of the prohormone convertase family, the identity of the enzyme(s) responsible for the N-terminal cleavage at acidic residues remains elusive. The characterization of this novel protease is a key area for future research.

Potential Candidates:

-

A Novel Endopeptidase: An endopeptidase with a substrate specificity for acidic residues.

-

An Aminopeptidase with Unusual Activity: An aminopeptidase that can cleave C-terminally to acidic residues in the pro-region.

The purification and characterization of this enzyme will be instrumental in fully understanding the biosynthesis of Antho-RFamides and could reveal a new class of proteases with potential applications in biotechnology and drug development.

Conclusion and Future Directions

The post-translational processing of the this compound precursor represents a significant departure from the well-characterized pathways of neuropeptide biosynthesis. The discovery of a processing step that involves cleavage at acidic residues has opened up new avenues of research into the evolution of neuropeptide signaling and the diversity of proteolytic enzymes.

Future research in this area should focus on:

-

Isolation and Characterization of the Acidic-Residue-Cleaving Enzyme: This is the most critical next step to fully elucidate the processing pathway.

-

Quantitative Analysis of Processing Efficiency: Determining the kinetics and efficiency of each processing step will provide a more complete picture of the regulation of this compound production.

-

Comparative Studies across Cnidarian Species: Investigating the processing of this compound precursors in a wider range of cnidarians will provide insights into the evolution of this unique pathway.

-

Exploring the Potential for Novel Drug Targets: The unique processing enzymes in this pathway could represent novel targets for the development of drugs to modulate neuronal function in cnidarians, which could have implications for understanding and potentially controlling populations of pest species like jellyfish.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the fascinating world of this compound biosynthesis. The unique molecular mechanisms at play in this system not only challenge our current understanding of neuropeptide processing but also offer exciting opportunities for future discoveries.

References

- 1. Kinetics of precursor cleavage at the dibasic sites. Involvement of peptide dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Chemical biology approaches for studying posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Multiplicity of Post-Translational Modifications in Pro-Opiomelanocortin-Derived Peptides [frontiersin.org]

Evolutionary Conservation of the Antho-RFamide Neuropeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the evolutionary conservation of the Antho-RFamide neuropeptide sequence, a key signaling molecule in Cnidaria. We delve into the molecular structure of its precursor protein, summarize its quantitative distribution across various species, and provide detailed experimental protocols for its investigation. Furthermore, this guide presents visual representations of its signaling pathway and a typical experimental workflow to facilitate a deeper understanding for researchers and professionals in drug development.

Data Presentation: Quantitative Analysis of this compound Precursor Proteins

The evolutionary conservation of this compound is evident in its widespread presence across different cnidarian species. The neuropeptide is synthesized from a large precursor protein that contains multiple copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly). The number of these repeats, along with other related peptide sequences, varies among species, providing insights into the evolutionary pressures and functional demands on this signaling system.

| Species | Class | Number of Immature this compound Copies | Other Putative Neuropeptides on Precursor | Reference |

| Renilla köllikeri (Sea Pansy) | Anthozoa | 36 | 2 | [1] |

| Calliactis parasitica (Sea Anemone) | Anthozoa | 19 | 6 | [2][3] |

| Anthopleura elegantissima (Sea Anemone) | Anthozoa | 13-14 (two precursors) | 9 and 8 respectively | [4] |

| Acropora millepora | Anthozoa | 12 (incomplete precursor) | Not specified | [5] |

| Acropora digitifera | Anthozoa | 12 | Not specified | [5] |

| Montipora capatata | Anthozoa | 5 (preprohormone fragment) | Not specified | [5] |

| Pocillopora damicornis | Anthozoa | 18 (preprohormone fragment) | Not specified | [5] |

| Stylophora pistillata | Anthozoa | 14 | Not specified | [5] |

| Porites rus | Anthozoa | 11 | Not specified | [5] |

| Exaiptasia diaphana | Anthozoa | 20 (incomplete preprohormone) | Not specified | [5] |

| Chrysaora hysoscella | Scyphozoa | High levels of immunoreactivity | Not specified | [6] |

| Cyanea capillata | Scyphozoa | High levels of immunoreactivity | Not specified | [6] |

| Cyanea lamarckii | Scyphozoa | High levels of immunoreactivity (up to 55 nmol/animal) | Not specified | [6] |

Experimental Protocols

The study of neuropeptides like this compound employs a variety of sophisticated techniques to elucidate their structure, localization, and function.[7][8] Here, we provide detailed methodologies for key experiments.

Immunohistochemistry (IHC) for this compound Localization

This protocol is a general guideline for localizing this compound in paraffin-embedded tissue sections. Optimization for specific antibodies and tissues is recommended.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20, PBST)

-

Blocking Buffer (e.g., 5% Normal Goat Serum in PBST)

-

Primary antibody against this compound

-

Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)

-

Avidin-Biotin Complex (ABC) reagent

-

Chromogen substrate (e.g., DAB)

-

Counterstain (e.g., Hematoxylin)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes for 5 minutes each).

-

Immerse in 100% ethanol (2 changes for 3 minutes each).

-

Immerse in 95% ethanol (1 change for 3 minutes).

-

Immerse in 70% ethanol (1 change for 3 minutes).

-

Rinse in deionized water for 5 minutes.[9]

-

-

Antigen Retrieval:

-

Pre-heat Antigen Retrieval Buffer to 95-100°C.

-

Immerse slides in the heated buffer for 20-30 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.[9]

-

-

Immunostaining:

-

Rinse slides with Wash Buffer.

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

-

Rinse with Wash Buffer.

-

Apply Blocking Buffer and incubate for 1 hour at room temperature.

-

Dilute the primary anti-Antho-RFamide antibody in Blocking Buffer.

-

Drain blocking solution and apply the diluted primary antibody. Incubate overnight at 4°C.[10]

-

Rinse slides with Wash Buffer (3 changes for 5 minutes each).

-

Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

-

Rinse with Wash Buffer (3 changes for 5 minutes each).

-

Apply the ABC reagent and incubate for 30 minutes at room temperature.

-

Rinse with Wash Buffer (3 changes for 5 minutes each).[9]

-

-

Visualization and Mounting:

-

Apply the chromogen substrate and monitor color development under a microscope.

-

Immerse slides in deionized water to stop the reaction.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.[9]

-

In Situ Hybridization for this compound mRNA Localization

This technique is used to visualize the cellular location of this compound gene expression.

Materials:

-

Cryostat sections of fixed tissue

-

35S- or 32P-labeled oligonucleotide probe complementary to this compound mRNA

-

Hybridization buffer

-

Washing solutions of varying stringency

-

Autoradiography emulsion

-

Microscope

Procedure:

-

Probe Labeling: The oligonucleotide probe is 3'-end labeled with [35S]-dCTP or [32P]-dCTP using terminal transferase.[11]

-

Hybridization: The labeled probe is hybridized to the fixed tissue sections.[11]

-

Washing: Stringent washing steps are performed to remove non-specifically bound probes.[2]

-

Detection: The hybridization signal is detected autoradiographically.[11]

Mass Spectrometry for Neuropeptide Identification

Mass spectrometry (MS) is a powerful tool for identifying and sequencing neuropeptides from complex biological samples.[7]

Procedure Outline:

-

Sample Preparation: Tissues are dissected and homogenized. Neuropeptides are extracted and purified.

-

Mass Spectrometric Analysis: The sample is introduced into the mass spectrometer. Peptides are ionized and their mass-to-charge ratio is measured.

-

Tandem Mass Spectrometry (MS/MS): Peptides of interest are fragmented, and the masses of the fragments are measured to determine the amino acid sequence.[7]

-

Data Analysis: The resulting spectra are compared to databases of known neuropeptides or sequenced de novo.[7]

Calcium Imaging for Functional Analysis

Calcium imaging is used to measure the intracellular calcium changes in response to neuropeptide application, providing insights into receptor activation and downstream signaling.[12]

Materials:

-

Live tissue preparations (e.g., spinal cord slices) or cultured cells[13]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or genetically encoded calcium indicators (e.g., GCaMP)[14][15]

-

Fluorescence microscope

-

This compound peptide solution

Procedure:

-

Loading the Calcium Indicator: The tissue or cells are loaded with the calcium-sensitive dye.[14]

-

Baseline Imaging: The baseline fluorescence is recorded before the application of the neuropeptide.

-

Neuropeptide Application: The this compound solution is applied to the preparation.

-

Imaging Calcium Transients: Changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration, are recorded over time.[13]

-

Data Analysis: The change in fluorescence is quantified to determine the cellular response to the neuropeptide.

Mandatory Visualizations

This compound Signaling Pathway

Experimental Workflow for this compound Research

References

- 1. Primary structure of the precursor for the anthozoan neuropeptide this compound from Renilla köllikeri: evidence for unusual processing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparative genomics study of neuropeptide genes in the cnidarian subclasses Hexacorallia and Ceriantharia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The presence and distribution of this compound-like material in scyphomedusae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New techniques, applications and perspectives in neuropeptide research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Localization of neuropeptide Y messenger ribonucleic acid in rat and mouse brain by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Calcium Imaging Approaches in Investigation of Pain Mechanism in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuropeptide mediated calcium signaling in the suprachiasmatic nucleus network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Antho-RFamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Antho-RFamide (pGlu-Gly-Arg-Phe-NH₂), a neuropeptide originally isolated from the sea anemone Anthopleura elegantissima.[1][2][3] The synthesis is based on the widely adopted Fmoc/tBu strategy, which offers high yields and purity.[] This protocol outlines the materials, equipment, and step-by-step procedures for resin preparation, amino acid coupling, deprotection, cleavage, and purification. Additionally, a representative signaling pathway for RFamide peptides is presented to provide context for the biological function of this compound.

Introduction

This compound is a member of the RFamide peptide family, characterized by a common C-terminal Arg-Phe-NH₂ sequence.[1][3] These neuropeptides are widespread throughout the animal kingdom and are involved in a variety of physiological processes, including the regulation of muscle contraction and reproduction.[5] The synthesis of this compound is crucial for structure-activity relationship studies, pharmacological screening, and the development of novel therapeutic agents. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the preferred method for obtaining this peptide due to its efficiency, mild reaction conditions, and suitability for automation.[][6]

Data Presentation

The solid-phase synthesis of this compound using the Fmoc strategy is a highly efficient process. The following table summarizes the expected quantitative data for the synthesis on a 0.1 mmol scale.

| Parameter | Expected Value | Notes |

| Resin Loading | 0.5 - 0.8 mmol/g | Dependent on the specific Rink Amide resin used. |

| Fmoc Deprotection Efficiency | > 99% | Monitored by UV absorbance of the dibenzofulvene-piperidine adduct.[6] |

| Amino Acid Coupling Efficiency | > 99% | Can be monitored by a qualitative ninhydrin (Kaiser) test. |

| Cleavage Yield | 70 - 90% | Dependent on the cleavage cocktail and reaction conditions. |

| Crude Peptide Purity | 60 - 80% | Determined by analytical RP-HPLC. |

| Final Purity (after HPLC) | > 98% | Determined by analytical RP-HPLC. |

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using Rink Amide resin.

Materials

-

Resin: Rink Amide resin (0.5-0.8 mmol/g loading)

-

Fmoc-protected Amino Acids:

-

Fmoc-Phe-OH

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Gly-OH

-

pGlu-OH (Pyroglutamic acid)

-

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

-

Deprotection Reagent: 20% Piperidine in DMF (v/v)

-

Solvents:

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

Methanol

-

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Precipitation/Washing: Cold diethyl ether

-

Purification:

-

Buffer A: 0.1% TFA in H₂O

-

Buffer B: 0.1% TFA in Acetonitrile (ACN)

-

Equipment

-

Peptide synthesis vessel

-

Shaker or vortexer

-

Syringe with filter for washing

-

Rotary evaporator or lyophilizer

-

Analytical and preparative HPLC system with a C18 column

-

Mass spectrometer

Synthesis Workflow

Caption: Experimental workflow for this compound SPPS.

Step-by-Step Procedure

-

Resin Swelling:

-

Place 0.1 mmol of Rink Amide resin in the synthesis vessel.

-

Add DMF to swell the resin for 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

First Amino Acid Coupling (Phenylalanine):

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Coupling: In a separate vial, dissolve Fmoc-Phe-OH (0.4 mmol), HBTU (0.38 mmol), HOBt (0.4 mmol), and DIPEA (0.8 mmol) in DMF. Add this activation mixture to the resin and agitate for 2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

-

-

Second Amino Acid Coupling (Arginine):

-

Fmoc Deprotection: Repeat the deprotection step as described above.

-

Coupling: Couple Fmoc-Arg(Pbf)-OH using the same activation and coupling procedure as for Fmoc-Phe-OH. The Pbf group protects the guanidino side chain of arginine.[7] To avoid potential side reactions like lactam formation, ensure efficient and rapid coupling.[8][9]

-

Washing: Wash the resin as described previously.

-

-

Third Amino Acid Coupling (Glycine):

-

Fmoc Deprotection: Repeat the deprotection step.

-

Coupling: Couple Fmoc-Gly-OH using the standard procedure.

-

Washing: Wash the resin.

-

-

Fourth Amino Acid Coupling (Pyroglutamic Acid):

-

Fmoc Deprotection: Repeat the deprotection step to expose the N-terminal amine of glycine.

-

Coupling: Couple pGlu-OH using the standard activation and coupling procedure.

-

Washing: After the final coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x) to shrink the resin. Dry the resin under vacuum.

-

-

Cleavage and Global Deprotection:

-

Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dry resin.

-

Agitate the mixture for 2-3 hours at room temperature. The TFA will cleave the peptide from the resin and remove the Pbf side-chain protecting group from Arginine.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and residual TFA.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a minimal amount of Buffer A.

-

Purify the peptide using a preparative reverse-phase HPLC system with a C18 column. Use a linear gradient of Buffer B into Buffer A (e.g., 5-65% Buffer B over 60 minutes).

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect the fractions containing the desired peptide.

-

Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity and molecular weight by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

-

This compound Signaling Pathway

RFamide peptides typically exert their biological effects by binding to and activating G protein-coupled receptors (GPCRs). The specific downstream signaling cascade can vary depending on the receptor subtype and the cell type. A representative signaling pathway is depicted below.

Caption: Representative RFamide signaling pathway.

Upon binding of this compound to its GPCR, the receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G protein (e.g., Gq/11 or Gi/o).[10] This activation can lead to various downstream events, such as the stimulation of phospholipase C (PLC) by Gq/11, resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and subsequent calcium mobilization and protein kinase C (PKC) activation. Alternatively, activation of Gi/o can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. These signaling cascades ultimately culminate in a specific cellular response, such as the modulation of ion channel activity, gene expression, or muscle contractility.

References

- 1. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insight into the Molecular and Functional Diversity of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. chempep.com [chempep.com]